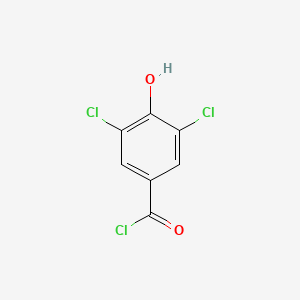

3,5-Dichloro-4-hydroxybenzoyl chloride

Description

3,5-Dichloro-4-hydroxybenzoyl chloride (CAS: 3336-41-2) is a chlorinated aromatic acyl chloride derivative. It is synthesized via the reaction of 3,5-dichloro-4-hydroxybenzoic acid with thionyl chloride (SOCl₂) in 1,2-dimethoxyethane under nitrogen atmosphere at 60–70°C for 22 hours . This compound is characterized by two chlorine substituents at the 3- and 5-positions of the benzene ring, a hydroxyl group at the 4-position, and a reactive acyl chloride functional group. Its structural features make it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.

Properties

IUPAC Name |

3,5-dichloro-4-hydroxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENFFBUGGRQFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-hydroxybenzoyl chloride can be synthesized from 3,5-dichloro-4-hydroxybenzoic acid. The typical synthetic route involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid with thionyl chloride (SOCl₂) in the presence of a solvent such as 1,2-dimethoxyethane. The reaction is carried out by heating the mixture to 80°C and stirring it overnight .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-hydroxybenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Acylation Reactions: It can act as an acylating agent in reactions with amines to form amides.

Common Reagents and Conditions

Thionyl Chloride (SOCl₂): Used in the synthesis of the compound from 3,5-dichloro-4-hydroxybenzoic acid.

Amines: React with this compound to form amides under mild conditions.

Major Products Formed

Amides: Formed through acylation reactions with amines.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3,5-Dichloro-4-hydroxybenzoyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. It is commonly used in the preparation of sulfonamides, which are essential in the development of herbicides and pharmaceuticals . The compound can be synthesized through several methods, including the reaction of 3,5-dichloro-4-hydroxybenzoic acid with thionyl chloride or oxalyl chloride under controlled conditions .

Table 1: Synthesis Methods of this compound

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Thionyl Chloride Reaction | 80°C for 16 hours | 62 |

| Oxalyl Chloride Reaction | 0°C to room temperature for 1.5 hours | Not specified |

| Decarbonylation of Isophthaloyl Chloride | 245°C with palladium catalysts | High yield |

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A case study highlighted its potential as an inhibitor of Mycobacterium tuberculosis by targeting the hydrolase enzyme HsaD . This suggests that compounds derived from this compound could be developed into new anti-tubercular agents.

Case Study: HsaD Inhibition

In a study conducted by Kingston University, researchers demonstrated that compounds related to 3,5-dichloro-4-hydroxybenzoic acid inhibited the growth of M. tuberculosis on cholesterol-supplemented minimal medium. This finding emphasizes the compound's potential as a therapeutic target for developing effective treatments against tuberculosis .

Environmental Applications

Herbicide Development

The compound's ability to form sulfonamides makes it valuable in agricultural chemistry for developing herbicides. Its application in this area is particularly relevant due to the increasing demand for effective weed management solutions that minimize environmental impact .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-hydroxybenzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, such as amines, through the acylation process. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3,5-dichloro-4-hydroxybenzoyl chloride and analogous benzoyl chlorides:

Physical and Spectral Properties

- Melting Points: this compound: Not explicitly reported, but derivatives like its benzoic acid precursor melt at 98–99°C. 3,5-Dichlorobenzoyl chloride: Liquid at room temperature (b.p. 240–245°C).

- Spectroscopy :

- The hydroxyl group in this compound results in distinct IR stretches (~1682 cm⁻¹ for C=O, ~3200 cm⁻¹ for -OH). In contrast, methoxy-containing analogs show C-O stretches near 1214 cm⁻¹.

- $^{13}\text{C NMR}$: The hydroxyl-bearing carbon in this compound resonates at ~156 ppm, whereas methoxy carbons in analogs appear at ~55–60 ppm.

Biological Activity

3,5-Dichloro-4-hydroxybenzoyl chloride, a chlorinated aromatic compound, has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological activity, synthesis, and implications based on existing research.

This compound (CAS Number: 59595-92-5) is characterized by its chlorinated aromatic structure, which contributes to its reactivity and biological interactions. The compound is typically synthesized through the reaction of 3,5-dichloro-4-hydroxybenzoic acid with oxalyl chloride in dichloromethane under controlled conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of this compound showed varying degrees of activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications as antibacterial agents .

Effects on Eukaryotic Cells

In vitro studies have shown that this compound can influence cell viability and proliferation in various eukaryotic cell lines. For instance, it was found to inhibit the growth of certain cancer cell lines, indicating its potential role in cancer therapy . The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers upon treatment.

Biotransformation and Environmental Impact

The biotransformation of this compound has been studied extensively. Fungal metabolism leads to the formation of several metabolites, including 3,5-dichloro-4-hydroxybenzoate and bis(3,5-dichloro-4-hydroxyphenyl)methane. These metabolites can be further transformed under anaerobic conditions, which raises concerns regarding the environmental persistence and potential toxicity of these compounds .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various chlorinated compounds, including this compound. Results indicated a significant reduction in bacterial counts at specific concentrations, highlighting its potential as a disinfectant in clinical settings.

- Cancer Cell Studies : In a controlled laboratory setting, researchers treated human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with varying concentrations of this compound. The findings revealed dose-dependent cytotoxic effects, with IC50 values indicating effective concentrations for therapeutic applications .

Research Findings Summary Table

Q & A

Q. What are the standard synthetic routes for 3,5-dichloro-4-hydroxybenzoyl chloride, and how is purity optimized?

The compound is typically synthesized via sequential chlorination and hydrolysis of m-xylene derivatives. A four-step process includes side-chain chlorination, ring chlorination, hydrolysis, and decarbonylation. Key factors affecting yield and purity include chlorination time (optimized at 8–12 hours), temperature control (60–80°C for hydrolysis), and catalyst selection (e.g., FeCl₃ for ring chlorination). Purity (>99%) is achieved through vacuum distillation and recrystallization in non-polar solvents. Analytical validation via ¹H NMR and HPLC is critical .

Q. Which spectroscopic methods are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for Cl substituents).

- FT-IR : Identifies functional groups (C=O stretch at ~1770 cm⁻¹; O-H stretch at ~3400 cm⁻¹).

- Mass Spectrometry (EI-MS) : Validates molecular weight (209.46 g/mol) and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolves crystal structure ambiguities, particularly for salts or polymorphs .

Q. What safety precautions are critical during experimental handling?

Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to prevent exposure. In case of skin contact, immediately remove contaminated clothing and rinse with water. Avoid inhalation; if exposed, administer artificial respiration with a one-way valve. Store in a locked, dry environment away from oxidizers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved during structural analysis?

Contradictions between NMR (solution-state) and XRD (solid-state) data often arise from polymorphism or solvent interactions. To resolve:

Q. What experimental strategies optimize reactivity with amino acids or heterocycles?

- Solvent Selection : Use anhydrous ethanol or DMF to enhance nucleophilic acyl substitution.

- Catalysis : Add 1–2 mol% DMAP to accelerate reactions with sterically hindered amines.

- Reaction Monitoring : Employ in-situ FT-IR to track carbonyl disappearance (~1770 cm⁻¹) . Example: Refluxing with 4-amino-1,2,4-triazole derivatives in ethanol (4 hours, 80°C) yields bioactive heterocycles .

Q. How do structural modifications (e.g., salt formation) impact pharmaceutical activity?

Salts (e.g., benzothiazole derivatives) improve solubility and bioavailability. For instance, the 1,1-dioxo-2,3-dihydro-1,3-benzothiazole salt of this compound shows enhanced Bcl-2 inhibition (Ki < 0.01 nM) in anticancer studies. Key parameters for salt screening:

- Counterion compatibility (e.g., sodium vs. hydrochloride).

- Stability under physiological pH (assessed via accelerated degradation studies).

- Crystallinity (affects dissolution rates; characterized by DSC and PXRD) .

Q. What methodologies address discrepancies in chlorination efficiency during scale-up?

Inconsistent chlorination (side-chain vs. ring) during large-scale synthesis can arise from heat transfer limitations. Solutions include:

- Flow Chemistry : Ensures uniform temperature and mixing (residence time: 30–60 seconds).

- In-line UV-Vis Monitoring : Detects intermediate chlorinated species (λmax = 280 nm).

- DoE (Design of Experiments) : Optimizes Cl₂ gas flow rate and catalyst concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.